3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide
Description
3-Methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core linked to a thiophene ring via a carboxamide bridge. Key structural attributes include:
- Isoxazole moiety: A five-membered aromatic ring with oxygen and nitrogen at positions 1 and 2, respectively, and a methyl group at position 2.
- Thiophene substituent: A sulfur-containing aromatic ring with a methylcarbamoyl (-NHCOCH₃) group at position 3.
Synthesis likely involves coupling reactions between isoxazole-5-carboxylic acid derivatives and aminothiophene intermediates, similar to methods described for thiazole carboxamides .
Properties
IUPAC Name |
3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-6-5-8(17-14-6)10(16)13-11-7(3-4-18-11)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRXNBJPJZORAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiophene ring through a cyclization reaction, followed by the introduction of the isoxazole ring via a cycloaddition reaction. The carboxamide group is then introduced through an amidation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines.
Scientific Research Applications
Research indicates that 3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide exhibits significant biological activities, particularly in immunology and oncology.
Immunosuppressive Properties
Studies have shown that this compound possesses immunosuppressive effects comparable to established drugs like cyclosporine. It inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) and reduces tumor necrosis factor-alpha (TNF-α) production in human blood cultures. The mechanism involves:
- Caspase Activation : Inducing apoptosis via caspase pathways.
- NF-κB Pathway Modulation : Affecting immune responses by regulating this critical signaling pathway.
- Gene Regulation : Modifying the expression levels of various interleukins, enhancing some while suppressing others .
Medicinal Chemistry
This compound serves as a building block in synthesizing more complex molecules. Its unique structural features allow for diverse chemical modifications, making it valuable in drug development .
Anticancer Studies
Recent studies have highlighted its potential anticancer activity. For instance, it has shown efficacy against various cancer cell lines, demonstrating significant growth inhibition rates. The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further therapeutic exploration .
In Vitro Studies
Laboratory investigations have demonstrated that this compound can effectively modulate immune responses without significant toxicity. It has been compared favorably to established immunosuppressants like Leflunomide, indicating its potential for clinical applications in treating autoimmune diseases .
Comparative Efficacy
When evaluated against other isoxazole derivatives, this compound exhibited unique biological activity due to its specific structural features. These distinct interactions with biological targets may enhance its therapeutic potential compared to similar compounds .
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to heterocyclic carboxamides with variations in core rings, substituents, and bioactivity.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocycle Influence
- Isoxazole vs. Thiophene’s sulfur may enhance lipophilicity and membrane penetration compared to triazine or triazole cores .
Substituent Effects
- Methylcarbamoyl Group : Unique to the target compound, this substituent on thiophene introduces hydrogen-bonding capacity, which is absent in allylsulfanyl (D1) or methoxybenzyl (Compound 6a) groups.
- Methyl vs.
Biological Activity
3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the field of immunology. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process includes:
- Formation of the Thiophene Ring : Through cyclization reactions.
- Introduction of the Isoxazole Ring : Via cycloaddition reactions.
- Amidation : To introduce the carboxamide group.
Each step requires careful selection of solvents, catalysts, and reaction conditions to optimize yield and purity.
Immunosuppressive Properties
Research indicates that isoxazole derivatives, including this compound, exhibit significant immunosuppressive properties. A study highlighted that derivatives similar to this compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and reduced lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures .
Table 1: Summary of Biological Activities
The mechanism underlying the immunosuppressive action of this compound involves several pathways:
- Caspase Activation : The compound induces apoptosis through the activation of caspases, particularly caspase 8.
- NF-κB Pathway : It modulates NF-κB signaling, which plays a crucial role in immune responses.
- Gene Regulation : The compound affects the expression levels of various interleukins (ILs), enhancing some while suppressing others, indicating a complex regulatory mechanism .
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
- In Vitro Studies : In laboratory settings, this compound demonstrated robust immunosuppressive effects comparable to established immunosuppressants like Leflunomide. The compound was noted for its ability to selectively modulate immune responses without significant toxicity .
- Comparative Analysis : When compared with other isoxazole derivatives, this compound exhibited unique biological activity due to its specific structural features combining thiophene and isoxazole rings. This uniqueness may confer distinct interactions with biological targets, enhancing its potential as a therapeutic agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide?
Answer:
The synthesis involves multi-step reactions starting with functionalized thiophene and isoxazole precursors. Key steps include:
- Coupling reactions : Reacting methylcarbamoyl-substituted thiophene with isoxazole-5-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in solvents like dimethylformamide (DMF) or acetonitrile .
- Optimized conditions : Controlled temperatures (20–60°C) and reaction times (4–12 hours) to prevent side reactions. Ultrasound-assisted methods can improve reaction rates and yields by 15–20% compared to traditional heating .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the structural characterization of this compound validated?
Answer:
A combination of spectroscopic and analytical techniques is critical:
- NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry of the isoxazole and thiophene moieties. Cross-peaks in 2D NMR (e.g., HSQC, HMBC) validate connectivity between the carboxamide and methylcarbamoyl groups .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 292.0854 for C12H12N3O3S) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (isoxazole ring) confirm functional groups .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
Safety measures are derived from structurally similar carboxamides:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust. Avoid high-temperature processes that may release toxic gases (e.g., NOx, SOx) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and replicate experiments in triplicate with positive/negative controls .
- Purity validation : HPLC with UV detection (λ = 254 nm) to confirm >98% purity, as impurities >2% can skew IC50 values .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity and rule off-target effects .
Advanced: What strategies optimize reaction yields in the synthesis of this compound?
Answer:
Key optimizations include:
- Solvent selection : DMF enhances solubility of polar intermediates, while acetonitrile reduces side reactions in coupling steps .
- Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate carboxamide bond formation .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with 85% yield, minimizing thermal degradation .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the isoxazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate predictions with mutagenesis studies .
- Reaction pathway modeling : Use Gaussian or ORCA software to map energy profiles for hydrolysis or ring-opening reactions .
Advanced: What analytical techniques are recommended for stability testing under varying pH conditions?
Answer:
- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via:
- HPLC-DAD : Quantify parent compound loss and identify degradation products (e.g., hydrolyzed carboxamide at pH >10) .
- LC-MS/MS : Characterize degradation products (e.g., m/z 150.0321 for fragmented isoxazole) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C, assuming first-order degradation kinetics .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO in PBS or cyclodextrin-based formulations to enhance solubility up to 5 mg/mL .
- Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release, improving bioavailability by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
